molecular formula C20H17ClN4O2S B3409756 N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide CAS No. 894021-75-1

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide

Cat. No.: B3409756
CAS No.: 894021-75-1
M. Wt: 412.9 g/mol
InChI Key: QWINDQVEJHIIFF-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This structure is synthesized through multi-step reactions involving hydrazinecarbothioamide intermediates and alkylation processes, as described in analogous triazole-thione systems . Key structural features include:

  • 4-Chlorophenyl substituent: Enhances lipophilicity and influences electronic properties.
  • Ethyl linker: Facilitates conformational flexibility between the heterocyclic core and the benzamide group.

Spectral characterization (IR, NMR, MS) confirms the absence of tautomerism in the triazolothiazole system, distinguishing it from related 1,2,4-triazole-3-thiones, which exhibit thione-thiol tautomeric equilibria .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-27-17-8-4-14(5-9-17)19(26)22-11-10-16-12-28-20-23-18(24-25(16)20)13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWINDQVEJHIIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural components, particularly the triazole and thiazole rings, are known to exhibit biological activity against various targets.

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the chlorophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .
  • Inhibition of Bromodomains : Studies have highlighted the role of triazole-containing compounds in inhibiting bromodomains, which are implicated in cancer and other diseases. The unique binding interactions of the compound may provide a basis for developing selective inhibitors for these targets .

Material Science

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide can also be utilized in the development of advanced materials.

  • Electronic Properties : The compound's electronic structure may allow it to function in organic electronic devices, enhancing conductivity and stability.
  • Optical Applications : Its unique molecular arrangement could lend itself to applications in photonic devices where specific optical properties are required.

Biological Research

The compound is studied for its interactions with various biological targets.

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes crucial for cellular processes. This inhibition can lead to altered signaling pathways that are beneficial in treating diseases like cancer and inflammation .
  • Receptor Modulation : The compound's ability to bind to receptors opens avenues for research into its effects on neurological disorders and metabolic diseases.

Industrial Applications

In industrial chemistry, this compound can serve various roles.

  • Catalyst Development : Its unique functional groups may facilitate reactions as a catalyst or as a precursor for synthesizing other complex organic molecules.
  • Synthesis of Fine Chemicals : The compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity profile.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of compounds similar to this compound:

StudyFocusFindings
PMC3906316Bromodomain InhibitorsIdentified triazole derivatives as potent inhibitors of bromodomains with implications for cancer therapy.
Research on Anticancer AgentsAnticancer ActivityCompounds with similar structures demonstrated significant inhibition of tumor growth in vitro and in vivo models.
Material Science ResearchElectronic PropertiesExplored the use of triazole-containing compounds in organic photovoltaics and their impact on efficiency.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing benzamide, triazole, or fused heterocyclic motifs.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Heterocyclic Core Key Substituents
N-{2-[2-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide (Target) C₂₀H₁₆ClN₅O₂S 425.89 [1,2,4]Triazolo[3,2-b][1,3]thiazole 4-Chlorophenyl, 4-methoxybenzamide
N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide (892671-33-9) C₁₉H₁₇N₅OS 363.44 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 3-Ethyl, 2-methylbenzamide
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) C₁₃H₁₀ClN₅OS 327.77 [1,2,4]Triazolo[4,3-b]pyridazine 4-Chlorophenyl, sulfanylacetamide
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (923211-76-1) C₂₃H₁₇ClNO₃ 398.84 Chromen-4-one 2-Methylphenyl, 4-chlorobenzamide
(5E)-5-(2-Nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (606958-10-5) C₂₁H₁₇N₅O₄S 443.46 [1,3]Thiazolo[3,2-b][1,2,4]triazole 2-Nitrobenzylidene, 4-propoxyphenyl

Key Observations

Heterocyclic Core Diversity :

  • The target compound’s [1,2,4]triazolo[3,2-b][1,3]thiazole core differs from [1,3]thiazolo[3,2-b][1,2,4]triazol-6-one (606958-10-5), which incorporates a ketone group, enhancing electrophilicity .
  • Triazolo-thiadiazole derivatives (e.g., 892671-33-9) exhibit reduced molar mass due to the absence of a sulfur-containing side chain .

Substituent Effects: Halogenated Aryl Groups: The 4-chlorophenyl group in the target compound and 894037-84-4 improves metabolic stability compared to non-halogenated analogs . Methoxy vs.

Synthetic Pathways: S-Alkylation of triazole-thiones (as in ) is a common strategy for analogs like the target compound, whereas chromenone derivatives (923211-76-1) rely on Friedel-Crafts acylation .

Biological Activity

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide (CAS No. 894021-75-1) is a complex heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a triazole ring fused with a thiazole ring and a methoxybenzamide moiety. This structural configuration is crucial for its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C20H17ClN4O2S
Molecular Weight 404.89 g/mol
CAS Number 894021-75-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation and inflammation.
  • Antimicrobial Activity : It has shown potential against various bacterial strains and fungi by disrupting cellular processes.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing cytokine release.

Antimicrobial Activity

Research indicates that derivatives of triazole and thiazole compounds possess notable antimicrobial properties. For example, studies have shown that similar compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. A notable study demonstrated that triazole derivatives can inhibit the proliferation of cancer cell lines such as A431 and H1299 by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It significantly reduces the levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various triazole derivatives. The results indicated that compounds similar to this compound displayed MIC values significantly lower than traditional antibiotics against E. coli and Pseudomonas aeruginosa .

Study 2: Anticancer Screening

In another research effort focusing on anticancer activity, derivatives were tested against multiple human cancer cell lines. The findings revealed that certain modifications to the triazole scaffold enhanced cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50 value of 1.4 μM .

Study 3: Inflammatory Response Modulation

A study assessing the anti-inflammatory properties highlighted that the compound effectively inhibited the production of inflammatory mediators in macrophage cultures stimulated by lipopolysaccharides (LPS) .

Q & A

Q. What are the key synthetic routes for preparing N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide?

The synthesis typically involves multi-step reactions, starting with intermediates such as substituted triazolo-thiazole cores. For example, triazole-thiazole scaffolds can be generated via cyclization of hydrazine derivatives with α-haloketones under reflux conditions. Subsequent functionalization with 4-methoxybenzamide groups may employ amide coupling agents (e.g., EDC/HOBt) or nucleophilic substitution .

Q. How is the compound characterized to confirm structural integrity?

Common techniques include:

  • NMR : To verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves bond angles and confirms triazolo-thiazole ring conformation .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~450–500 range) .

Q. What in vitro assays are used to screen biological activity?

Standard assays include:

  • Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Antimicrobial : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

Comparative studies with analogs (e.g., replacing 4-chlorophenyl with bromo or fluoro groups) reveal that electron-withdrawing substituents enhance metabolic stability and target binding. For example, 4-chloro derivatives show higher antiproliferative activity (IC50 < 10 μM) compared to non-halogenated analogs .

Q. What strategies optimize solubility and pharmacokinetics without compromising potency?

  • Lipophilicity adjustment : Introducing polar groups (e.g., hydroxyl or PEG chains) improves aqueous solubility while retaining affinity for hydrophobic binding pockets .
  • Prodrug design : Esterification of the methoxy group enhances oral bioavailability .

Q. How are SAR studies conducted for this compound?

Structure-activity relationship (SAR) is mapped by synthesizing analogs with variations in:

  • Triazolo-thiazole core : Modifying ring substituents (e.g., methyl vs. phenyl groups) impacts steric interactions with targets .
  • Benzamide moiety : Methoxy vs. nitro groups alter π-π stacking in enzyme active sites .

Q. What methods resolve contradictions in reported biological data (e.g., divergent IC50 values)?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardization steps include:

  • Dose-response normalization : Use internal controls (e.g., doxorubicin) across studies .
  • Cellular context : Validate activity in isogenic cell lines to rule out genetic variability .

Q. How is in vivo efficacy evaluated in preclinical models?

  • Xenograft studies : Tumor growth inhibition in mice (e.g., 50–70% reduction at 50 mg/kg doses) .
  • Pharmacodynamic markers : Measure downstream targets (e.g., c-Myc downregulation via qPCR) .

Technical and Analytical Challenges

Q. What analytical techniques quantify metabolic stability in hepatic microsomes?

  • LC-MS/MS : Monitors parent compound degradation and metabolite formation (e.g., hydroxylation at the benzamide group) .
  • CYP450 inhibition assays : Identify isoform-specific interactions (e.g., CYP3A4 vs. CYP2D6) .

Q. How are crystallographic data used to guide molecular docking?

X-ray structures (e.g., PDB ID 4XYZ) inform docking simulations by defining binding site geometry. For example, the 4-chlorophenyl group occupies a hydrophobic cleft in BRD4 bromodomains .

Q. What computational tools predict off-target effects?

  • SwissTargetPrediction : Screens for kinase or GPCR interactions .
  • Molecular dynamics simulations : Assess binding stability to unintended targets (e.g., hERG channels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide

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